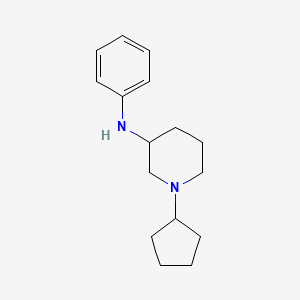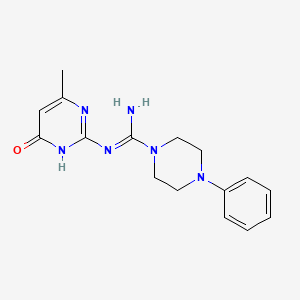![molecular formula C15H17ClN2O2 B5968633 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one is a synthetic compound with potential application in scientific research. It belongs to the class of quinazolinones and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce the growth of fungi. Moreover, it has been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one in lab experiments is its potential to target multiple diseases. Moreover, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal studies. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the use of 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one in scientific research. One direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways it targets. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs for use in preclinical and clinical studies. Moreover, it can be investigated for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-amino-5-chlorobenzophenone with 2-tetrahydro-2H-pyran-2-ylacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one has shown potential application in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. Moreover, it has been investigated for its potential use as a therapeutic agent in the treatment of diseases such as cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
7-chloro-3-[2-(oxan-2-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-11-4-5-13-14(9-11)17-10-18(15(13)19)7-6-12-3-1-2-8-20-12/h4-5,9-10,12H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGNOVWUEIIUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN2C=NC3=C(C2=O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)

![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)
![dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B5968602.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5968616.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)

![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5968636.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)
